molecular formula C20H18ClNO3 B11157260 9-(4-chlorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-chlorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11157260
M. Wt: 355.8 g/mol
InChI Key: WXARDNIPUMSEBT-UHFFFAOYSA-N
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Description

9-(4-chlorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a one-pot Mannich type condensation cyclization reaction. This reaction uses 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at 80-90°C . The products are characterized using various spectroscopic techniques such as 1H and 13C NMR, IR, and MS .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through the inhibition of specific molecular targets and pathways:

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

9-[2-(4-chlorophenyl)ethyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18ClNO3/c1-13-10-19(23)25-20-16(13)6-7-18-17(20)11-22(12-24-18)9-8-14-2-4-15(21)5-3-14/h2-7,10H,8-9,11-12H2,1H3

InChI Key

WXARDNIPUMSEBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)Cl

Origin of Product

United States

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